molecular formula C10H8ClF3O5S B8601172 Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate

Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate

Cat. No. B8601172
M. Wt: 332.68 g/mol
InChI Key: LBEJCKAUTFREOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820705B2

Procedure details

A solution of (3-chloro-4-trifluoromethanesulfonyloxy-phenyl)-acetic acid methyl ester 12 (24.5 g, 73.6 mmol) in dry DMF (45 mL) is combined with zinc cyanide (8.91 g, 75.9 mmol) and tetrakis(triphenylphosphine) palladium (8.50 g, 7.4 mmol). The mixture is stirred for 34 hours at 80° C., then cooled to room temperature, diluted with EtOAc (150 mL) and poured into a saturated NaHCO3 solution (150 mL). A white precipitate is removed by vacuum filtration. The organic layer of the filtrate is separated and washed with H2O. The organic layer is dried (MgSO4), filtered and concentrated. The remainder is purified by silica gel chromatography using 20% EtOAc/hexane to give (3-chloro-4-cyano-phenyl)acetic acid methyl ester 13 as a wax-like solid: 1H-NMR (400 MHz, CDCl3) δ=7.63 (d, J=8.0 Hz, 1H), 7.47 (d, J=1.2 Hz, 1H), 7.30 (dd, J=1.2 Hz, J=8.0 Hz, 1H), 3.72 (s, 3H), 3.69 (s, 2H). MS calculated for C10H9O2ClN (M+H+) 210.0, found 210.0.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
8.91 g
Type
catalyst
Reaction Step Five
Quantity
8.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8](OS(C(F)(F)F)(=O)=O)=[C:7]([Cl:19])[CH:6]=1.C([O-])(O)=O.[Na+].[CH3:26][N:27](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:26]#[N:27])=[C:7]([Cl:19])[CH:6]=1 |f:1.2,5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
8.91 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Six
Name
Quantity
8.5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 34 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A white precipitate is removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate is separated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remainder is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
34 h
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)C#N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.